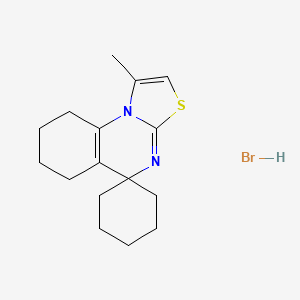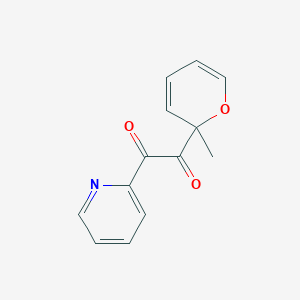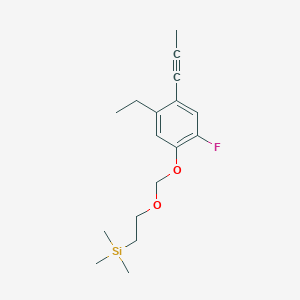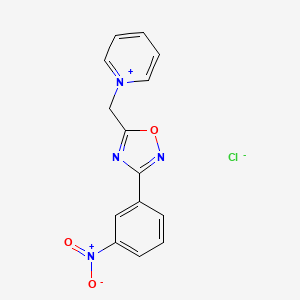
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The compound features a pyridinium core, which is a common structural motif in many bioactive molecules.
Métodos De Preparación
The synthesis of 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride typically involves the reaction of 3-nitrobenzoyl chloride with hydroxylamine to form O-(3-nitrophenyl)hydroxylamine. This intermediate is then reacted with pyridine-1-ium chloride under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 1-((3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-1-ium chloride include other pyridinium salts and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the pyridinium ring may exhibit different reactivity or biological activity, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H11ClN4O3 |
|---|---|
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-5-(pyridin-1-ium-1-ylmethyl)-1,2,4-oxadiazole;chloride |
InChI |
InChI=1S/C14H11N4O3.ClH/c19-18(20)12-6-4-5-11(9-12)14-15-13(21-16-14)10-17-7-2-1-3-8-17;/h1-9H,10H2;1H/q+1;/p-1 |
Clave InChI |
FHXPHYUQYUVDHA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
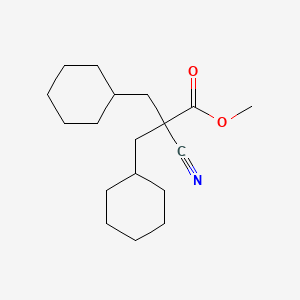
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)


